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Compound of Interest

Compound Name: 7-Angeloylretronecine

Cat. No.: B15589370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical synthesis and potential

derivatization of 7-angeloylretronecine, a pyrrolizidine alkaloid ester. The information

presented herein is intended to serve as a technical guide for researchers and professionals

engaged in natural product synthesis, medicinal chemistry, and drug development.

Introduction to 7-Angeloylretronecine
7-Angeloylretronecine is a naturally occurring pyrrolizidine alkaloid (PA) ester. PAs are a

class of secondary metabolites found in numerous plant species worldwide. The core structure

of these compounds consists of a necine base, which is a bicyclic amino alcohol. In the case of

7-angeloylretronecine, the necine base is retronecine, which is esterified at the C7 hydroxyl

group with angelic acid. The presence of the unsaturated angelic acid moiety and the

stereochemistry of the retronecine core are crucial for its biological activity. Due to the potential

toxicity associated with many pyrrolizidine alkaloids, the synthesis of specific analogues and

derivatives is of significant interest for toxicological studies and for exploring potential

therapeutic applications.

Chemical Synthesis of 7-Angeloylretronecine
The chemical synthesis of 7-angeloylretronecine involves the selective esterification of the C7

hydroxyl group of retronecine with angelic acid or a reactive derivative thereof. Retronecine

possesses two hydroxyl groups at the C7 and C9 positions, with the C9 hydroxyl being a
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primary allylic alcohol and the C7 hydroxyl being a secondary alcohol. The relative reactivity of

these two hydroxyl groups can influence the regioselectivity of the esterification reaction.

Synthesis of Retronecine
Retronecine, the necine base of 7-angeloylretronecine, can be obtained through extraction

from natural sources or via total synthesis. Several synthetic routes to retronecine have been

reported, often starting from chiral precursors to establish the correct stereochemistry.

Esterification of Retronecine with Angelic Acid
The direct esterification of retronecine with angelic acid can be achieved using coupling

reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-

dimethylaminopyridine (DMAP). This method, often referred to as the Steglich esterification, is

a common and effective way to form esters from carboxylic acids and alcohols.

However, a significant challenge in the synthesis of 7-angeloylretronecine is the potential for

the formation of a mixture of 7-O- and 9-O-monoesters, as well as the 7,9-O-diester.[1] The

reaction conditions, including the choice of solvent, temperature, and stoichiometry of reagents,

must be carefully optimized to favor the formation of the desired 7-O-angeloyl isomer. The use

of protecting groups for the C9 hydroxyl group could be a strategy to ensure selective acylation

at the C7 position.

Experimental Protocol: Synthesis of 7-Angeloylretronecine (Proposed)

To a solution of (+)-retronecine (1.0 eq) and angelic acid (1.1 eq) in anhydrous

dichloromethane (DCM) at 0 °C is added 4-dimethylaminopyridine (DMAP) (0.1 eq).

Dicyclohexylcarbodiimide (DCC) (1.1 eq), dissolved in a minimal amount of anhydrous DCM, is

then added dropwise to the reaction mixture. The reaction is stirred at 0 °C for 30 minutes and

then at room temperature for 12-24 hours, while being monitored by thin-layer chromatography

(TLC). Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU)

byproduct. The filtrate is washed successively with 5% aqueous HCl, saturated aqueous

NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and

concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in

chloroform) to afford 7-angeloylretronecine.
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Table 1: Hypothetical Quantitative Data for the Synthesis of 7-Angeloylretronecine

Parameter Value

Starting Materials (+)-Retronecine, Angelic Acid

Reagents DCC, DMAP

Solvent Dichloromethane (DCM)

Reaction Temperature 0 °C to Room Temperature

Reaction Time 12-24 hours

Yield (Hypothetical) 40-60%

Purification Method Silica Gel Column Chromatography

Note: The yield is hypothetical and would depend on the optimization of the reaction conditions

to favor the 7-O-isomer.

Characterization
The synthesized 7-angeloylretronecine should be thoroughly characterized to confirm its

structure and purity. Spectroscopic techniques are essential for this purpose.

Table 2: Expected Spectroscopic Data for 7-Angeloylretronecine
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Technique Expected Data

¹H NMR

Signals corresponding to the retronecine core

protons, including the characteristic olefinic

protons, and signals for the angelic acid moiety,

including the vinyl methyl and ethyl protons with

their characteristic splitting patterns.

¹³C NMR
Resonances for all carbon atoms in the

retronecine and angelic acid moieties.

Mass Spectrometry
A molecular ion peak corresponding to the exact

mass of 7-angeloylretronecine.

Infrared (IR)
Characteristic absorption bands for the ester

carbonyl group and the hydroxyl group.

Derivatization of 7-Angeloylretronecine
The derivatization of 7-angeloylretronecine can provide valuable structure-activity relationship

(SAR) data for toxicological and pharmacological studies. The most accessible functional group

for derivatization in 7-angeloylretronecine is the free C9 hydroxyl group.

Esterification of the C9-Hydroxyl Group
The C9-hydroxyl group can be esterified with various carboxylic acids or their activated

derivatives to produce 7,9-diesters of retronecine. This can be achieved using similar

esterification methods as described for the synthesis of the 7-monoester, such as DCC/DMAP

coupling or reaction with acid chlorides or anhydrides in the presence of a base.

Experimental Protocol: Synthesis of a 9-O-Acyl-7-O-angeloylretronecine Derivative (Proposed)

To a solution of 7-angeloylretronecine (1.0 eq) and the desired carboxylic acid (1.2 eq) in

anhydrous DCM at 0 °C is added DMAP (0.1 eq). A solution of DCC (1.2 eq) in anhydrous DCM

is then added dropwise. The reaction is stirred at room temperature until completion as

monitored by TLC. The workup and purification would be similar to the procedure described for

the synthesis of 7-angeloylretronecine.
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Table 3: Hypothetical Quantitative Data for the Derivatization of 7-Angeloylretronecine

Parameter Value

Starting Material 7-Angeloylretronecine

Reagent Carboxylic Acid, DCC, DMAP

Solvent Dichloromethane (DCM)

Reaction Temperature 0 °C to Room Temperature

Yield (Hypothetical) 70-90%

Purification Method Silica Gel Column Chromatography

Other Derivatization Strategies
Other potential derivatization strategies could involve modification of the double bond in the

retronecine core or the angelic acid moiety, although these would require more specific and

potentially harsher reaction conditions.

Visualizations
Signaling Pathways and Experimental Workflows
To illustrate the logical flow of the synthesis and derivatization processes, the following

diagrams are provided in the DOT language for Graphviz.
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 7-angeloylretronecine.
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Caption: Workflow for the derivatization of 7-angeloylretronecine.

Conclusion
The chemical synthesis of 7-angeloylretronecine presents a challenge in achieving

regioselectivity, but established esterification methods provide a solid foundation for its

preparation. The subsequent derivatization of the C9-hydroxyl group offers a straightforward

approach to generate a library of analogues for further investigation. The detailed protocols and

data presented in this guide are intended to facilitate the synthesis and exploration of 7-
angeloylretronecine and its derivatives in the fields of toxicology and drug discovery. Further

research is warranted to optimize the synthetic yields and to explore the biological activities of

novel derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15589370#chemical-synthesis-and-derivatization-of-
7-angeloylretronecine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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